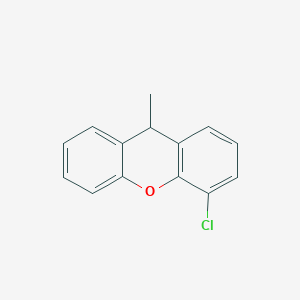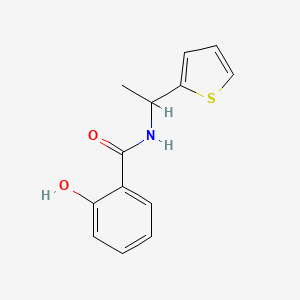
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core with a hydroxy group at the second position and a thiophene ring attached to an ethyl group at the nitrogen atom. The presence of the thiophene ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with 2-thiopheneethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-keto-N-(1-(thiophen-2-yl)ethyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(1-(thiophen-2-yl)ethyl)benzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the thiophene ring play crucial roles in binding to target proteins or enzymes. The compound may inhibit enzyme activity by forming hydrogen bonds or hydrophobic interactions with the active site. Additionally, the benzamide core can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparison with Similar Compounds
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide can be compared with other similar compounds, such as:
2-Hydroxy-N-(1-(furan-2-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring. The furan derivative may exhibit different biological activities due to the presence of the oxygen atom in the ring.
2-Hydroxy-N-(1-(pyridin-2-yl)ethyl)benzamide: Contains a pyridine ring, which can influence the compound’s electronic properties and interactions with biological targets.
2-Hydroxy-N-(1-(phenyl)ethyl)benzamide: Lacks the heterocyclic ring, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties, influencing its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-hydroxy-N-(1-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NO2S/c1-9(12-7-4-8-17-12)14-13(16)10-5-2-3-6-11(10)15/h2-9,15H,1H3,(H,14,16) |
InChI Key |
SHOXWVNNNBKLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


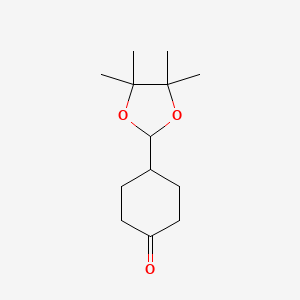

![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
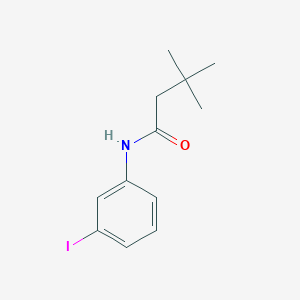
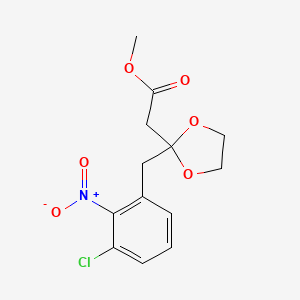
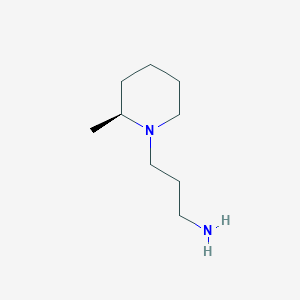
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)
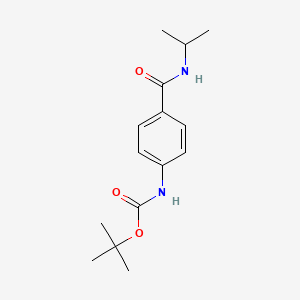
![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
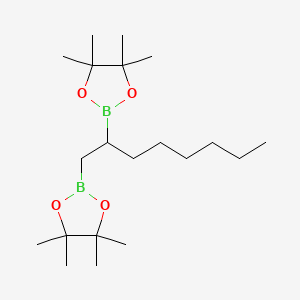

![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
